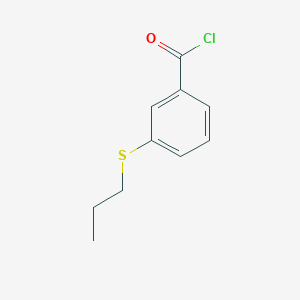

3-(n-Propylthio)benzoyl chloride

Description

3-(n-Propylthio)benzoyl chloride is a benzoyl chloride derivative featuring a propylthio (-S(CH₂)₂CH₃) substituent at the 3-position of the aromatic ring. This compound is primarily utilized in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structure combines the reactivity of the benzoyl chloride group with the electron-donating and steric effects of the thioether substituent, making it a versatile intermediate for nucleophilic acyl substitution reactions. For example, analogous benzoyl chlorides (e.g., nitro- or methoxy-substituted derivatives) have been employed to synthesize heterocyclic compounds, as demonstrated in studies involving piperazine-based reactions .

Properties

IUPAC Name |

3-propylsulfanylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClOS/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIZUUYKVGZUQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=CC(=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(n-Propylthio)benzoyl chloride typically involves the introduction of a propylthio group to a benzoyl chloride precursor. One common method is the reaction of 3-chlorobenzoyl chloride with propylthiol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on efficient separation and purification techniques to ensure the final product meets required specifications.

Chemical Reactions Analysis

Types of Reactions: 3-(n-Propylthio)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.

Oxidation Reactions: The propylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The benzoyl chloride group can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Pyridine or triethylamine as bases, solvents like dichloromethane or tetrahydrofuran.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents like acetonitrile or dichloromethane.

Reduction: Lithium aluminum hydride, solvents like diethyl ether or tetrahydrofuran.

Major Products:

Amides, Esters, Thioesters: Formed from nucleophilic substitution.

Sulfoxides, Sulfones: Formed from oxidation.

Benzyl Alcohol: Formed from reduction.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3-(n-Propylthio)benzoyl chloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its acyl chloride functionality makes it highly reactive towards nucleophiles, facilitating the formation of various derivatives such as amides and esters. The compound can be synthesized through methods like Friedel-Crafts acylation, where it reacts with propyl mercaptan in the presence of Lewis acids like aluminum chloride under anhydrous conditions.

Reactivity Profile

The compound undergoes several types of chemical reactions:

- Nucleophilic Substitution: Reacts with amines and alcohols to form amides and esters.

- Oxidation: The propylsulfanyl group can be oxidized to sulfoxides or sulfones.

- Reduction: The benzoyl group can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.

Biological Applications

Modification of Biomolecules

This compound is explored for its potential in modifying biomolecules such as proteins and peptides through acylation reactions. Its ability to inhibit specific enzymes has been investigated, particularly its inhibitory effects on enteropeptidase, which plays a role in protein digestion. This inhibition may offer therapeutic implications for obesity management by modulating protein metabolism.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines, such as A-431 cells. The mechanism involves disrupting cell cycle progression, leading to increased apoptosis rates. This property highlights its potential in cancer therapy research.

Industrial Applications

Specialty Chemicals Production

The compound is utilized in the manufacturing of specialty chemicals, including dyes and perfumes. Its reactivity allows for the creation of functionalized benzoyl derivatives that are valuable in various industrial applications.

Case Study A: Obesity Management

A study involving animal models indicated that administration of this compound led to a significant reduction in fecal protein output. This suggests its role in modulating protein digestion and absorption, with IC50 values indicating potent inhibition of enteropeptidase activity.

Case Study B: Cancer Cell Cytotoxicity

In vitro research demonstrated that this compound exhibits significant cytotoxicity against A-431 cancer cell lines. The study revealed that treatment with the compound disrupted normal cell cycle progression, resulting in increased apoptosis rates among treated cells.

Mechanism of Action

The mechanism of action of 3-(n-Propylthio)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The propylthio group can undergo oxidation, influencing the compound’s reactivity and stability. Molecular targets and pathways depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent on the benzoyl chloride significantly influences melting points, solubility, and stability:

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂): Increase melting points and reduce solubility due to stronger intermolecular forces.

- Electron-donating groups (e.g., -OCH₃, -S(CH₂)₂CH₃): Lower melting points and enhance solubility in polar solvents.

Reactivity in Nucleophilic Acyl Substitution

The electronic nature of substituents dictates reactivity:

| Compound Name | Substituent | Reactivity Trend |

|---|---|---|

| This compound | -S(CH₂)₂CH₃ | Moderate reactivity: Thioether’s electron-donating effect deactivates the carbonyl, but steric hindrance may slow reactions. |

| 3-Nitrobenzoyl chloride | -NO₂ | High reactivity: Strong electron-withdrawing effect activates carbonyl toward nucleophilic attack. |

| 4-Methoxybenzoyl chloride | -OCH₃ | Low reactivity: Electron-donating methoxy group deactivates the carbonyl. |

| 4-Methylbenzoyl chloride | -CH₃ | Low reactivity: Weak electron-donating effect and steric hindrance reduce reactivity. |

Experimental Support :

- In reactions with piperazine, nitro-substituted benzoyl chlorides (e.g., 3-nitro and 4-nitro derivatives) exhibit faster reaction rates compared to methoxy or methyl analogs under refluxing ethanol conditions .

Electrochemical Behavior and Reduction Pathways

Electrochemical studies on benzoyl chlorides reveal substituent-dependent reduction mechanisms:

- This compound : The thioether group may stabilize anion radicals during reduction, akin to benzoyl fluoride systems with pyridine additives. This contrasts with unsubstituted benzoyl chloride, which forms stilbene dibenzoate via radical coupling .

- Nitro-substituted analogs: Reduction likely proceeds via nitro group conversion to amines or hydroxylamines, complicating product profiles compared to non-nitro derivatives .

Biological Activity

3-(n-Propylthio)benzoyl chloride is an organosulfur compound that has garnered interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzoyl group substituted with a propylthio moiety. Its chemical structure can be represented as follows:

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in cancer therapy. These mechanisms often involve:

- Inhibition of Cell Proliferation : Studies have shown that benzoyl derivatives can inhibit the proliferation of cancer cells through various pathways, including apoptosis and cell cycle arrest.

- Endocrine Disruption : As noted in broader research on organochlorines, compounds with similar structures may interfere with hormonal signaling pathways, potentially leading to endocrine-related effects .

Cytotoxicity Studies

Several in vitro studies have assessed the cytotoxic effects of this compound on different cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| A431 (epidermoid) | 15.2 | Significant reduction in cell viability | |

| Jurkat (T-cell) | 12.5 | Induction of apoptosis | |

| HT-29 (colon cancer) | 10.0 | Inhibition of growth |

These results suggest that this compound possesses significant cytotoxic properties against various cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Experimental Evidence

Antimicrobial and Other Biological Activities

Beyond anticancer properties, there is emerging evidence suggesting that this compound may exhibit antimicrobial activity. Compounds with thioether groups have been reported to possess significant antifungal and antibacterial properties, which could be extrapolated to this compound based on structural similarities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.